N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N'-[(2-Methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 2-methoxybenzyl group, a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and a piperidine substituent. The compound’s piperidine and tetrahydroquinoline groups suggest interactions with central nervous system (CNS) targets, such as opioid or serotonin receptors, while the ethanediamide backbone may enhance metabolic stability .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3/c1-30-14-8-10-20-17-21(12-13-23(20)30)24(31-15-6-3-7-16-31)19-29-27(33)26(32)28-18-22-9-4-5-11-25(22)34-2/h4-5,9,11-13,17,24H,3,6-8,10,14-16,18-19H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKYEAHDMCDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Aromatic Substituent Effects :
- The 2-methoxyphenyl group in the target compound may enhance solubility compared to the hydrophobic 3-trifluoromethylphenyl group in . Conversely, the 2,4-dimethylphenyl analog likely exhibits intermediate lipophilicity.
- Electron-withdrawing groups (e.g., -CF₃ in ) could modulate receptor binding affinity, while electron-donating groups (e.g., -OCH₃ in the target compound) may influence metabolic stability.
- The ethanediamide scaffold in the target compound and QOD contrasts with the propionamide backbone in , which may affect hydrogen-bonding interactions with biological targets.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings:
- Anti-Infective Potential: QOD demonstrates direct antiplasmodial activity, suggesting that the ethanediamide-THQ scaffold in the target compound could be repurposed for infectious disease targets.
- CNS Target Viability: The piperidine and THQ moieties in the target compound align with known CNS-active ligands (e.g., sigma-1 receptor antagonists), though experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
